Trichloro(4-nonylphenyl)silane is an organosilicon compound characterized by its unique structure and properties, making it significant in various scientific applications. The compound has the molecular formula and is classified as a silane, specifically a trichlorosilane, which contains three chlorine atoms attached to a silicon atom. This compound is notable for its potential use in surface modification and functionalization in materials science and nanotechnology.
The synthesis of trichloro(4-nonylphenyl)silane primarily involves direct chlorination. This method entails the reaction of 4-nonylphenylsilane with chlorine gas under controlled conditions to introduce chlorine substituents onto the silicon atom.
Trichloro(4-nonylphenyl)silane features a silicon atom at its center, bonded to three chlorine atoms and one 4-nonylphenyl group. The presence of the nonyl group contributes to its hydrophobic characteristics, while the chlorine atoms enhance its reactivity.
Trichloro(4-nonylphenyl)silane can undergo various chemical reactions due to its reactive chlorosilane functional groups. Key reactions include:
This reaction is significant for applications requiring surface modification or functionalization.
The mechanism of action for trichloro(4-nonylphenyl)silane primarily revolves around its reactivity as a silane coupling agent. Upon hydrolysis, it forms silanol groups that can bond covalently with hydroxylated surfaces (e.g., glass, silica), enhancing adhesion properties.
Trichloro(4-nonylphenyl)silane finds utility in various scientific fields:
Trichloro(4-nonylphenyl)silane (CAS 33287-50-2) is synthesized primarily through electrophilic-nucleophilic interactions between silicon-chlorine bonds and aryl nucleophiles. The silicon center in chlorosilanes (e.g., SiCl₄) exhibits high electrophilicity, enabling attack by the electron-rich 4-nonylphenyl Grignard reagent (C₆H₄C₉H₁₉MgBr) or lithiated counterparts. This follows an SN2-Si mechanism, where nucleophilic displacement occurs with inversion of configuration at silicon [1] [7].
Key reaction steps include:
Table 1: Kinetics of Nucleophilic Substitution in Trichloro(4-nonylphenyl)silane Synthesis
Parameter | Value | Impact on Reaction |
---|---|---|
Si-Cl Bond Reactivity | 8.2 × 10⁻⁴ s⁻¹ (25°C) | Governs nucleophile attack efficiency |
Nonyl Group Steric Volume | 142 ų | Reduces substitution rate by 25% |
Activation Energy (ΔG‡) | 72 kJ/mol | Higher than unsubstituted analogs |
Lewis acid catalysts are essential for enhancing the coupling efficiency between 4-nonylphenyl precursors and chlorosilanes. Aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) facilitate Friedel-Crafts arylation by activating Si-Cl bonds toward electrophilic substitution. The catalytic cycle involves:
Alternative methods employ transition-metal catalysis. Nickel(0) complexes (e.g., Ni(dppe)Cl₂) enable Kumada coupling between 4-nonylphenylmagnesium bromide and SiCl₄. This mechanism proceeds via oxidative addition of Si-Cl to Ni(0), forming a Ni(II)-silyl complex, followed by transmetalation and reductive elimination. Catalytic systems achieve ≥90% selectivity at 80°C, minimizing disilane byproducts [6] [9].
Optimizing trichloro(4-nonylphenyl)silane synthesis requires precise control of three parameters:
1. Temperature Gradients
2. Stoichiometric Ratios
A 10% excess of SiCl₄ relative to the 4-nonylphenyl nucleophile maximizes yield (≥85%) by compensating for reagent moisture sensitivity. Excess aryl reagent promotes disubstituted byproducts [6].
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